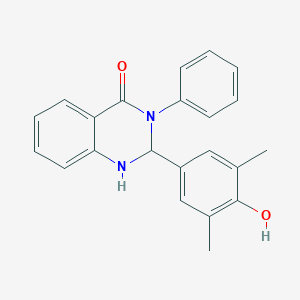
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as HDMP-28, is a synthetic compound that belongs to the class of phenylmorpholines. HDMP-28 is a potent stimulant that has gained popularity as a research chemical due to its effects on the central nervous system.
作用机制
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, thereby increasing their concentration in the brain. This leads to an increase in the release of these neurotransmitters, which results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin, which leads to an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness and alertness.
实验室实验的优点和局限性
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research chemical. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a potent stimulant effect on the central nervous system, which makes it useful for studying the effects of neurotransmitters on behavior and cognition. However, 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several limitations as well. It is a relatively new compound, and its long-term effects on the central nervous system are not well understood. It is also a potent stimulant and can be addictive, which makes it unsuitable for human consumption.
未来方向
There are several future directions for research on 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of research could focus on understanding the long-term effects of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone on the central nervous system. Another area of research could investigate the potential use of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone as a treatment for cognitive disorders such as ADHD. Additionally, research could be conducted to identify other potential therapeutic uses for 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone.
Conclusion
In conclusion, 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained popularity as a research chemical due to its effects on the central nervous system. It acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in energy and euphoria. 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research chemical, including its ease of synthesis and potent stimulant effects. However, it also has several limitations, including its potential for addiction and the lack of understanding of its long-term effects on the central nervous system. Future research on 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone could focus on understanding its long-term effects and identifying potential therapeutic uses for the compound.
合成方法
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-nitrophenol with 4-methylpropiophenone, followed by reduction and cyclization. The final product is obtained through purification and recrystallization. The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been primarily used as a research chemical to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been used to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
属性
产品名称 |
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C22H20N2O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-(4-hydroxy-3,5-dimethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-14-12-16(13-15(2)20(14)25)21-23-19-11-7-6-10-18(19)22(26)24(21)17-8-4-3-5-9-17/h3-13,21,23,25H,1-2H3 |
InChI 键 |
NPRRZUQQVVUABQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B300040.png)
![Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B300041.png)
![N-(2,4-dimethylphenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B300045.png)
![2-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B300046.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B300047.png)

![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B300049.png)
![N-(3-chlorophenyl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B300051.png)
![N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B300052.png)

![4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B300057.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300058.png)
methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B300061.png)
amino]benzoate](/img/structure/B300063.png)